Cas no 249624-85-9 (Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl-)

Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl- structure
249624-85-9 structure
商品名:Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl-
CAS番号:249624-85-9
MF:C13H19NO2
メガワット:221.29546380043
CID:5261711

Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl- 化学的及び物理的性質

名前と識別子

    • Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl-
    • インチ: 1S/C13H19NO2/c1-13(2)10-8-12(16-4)11(15-3)7-9(10)5-6-14-13/h7-8,14H,5-6H2,1-4H3
    • InChIKey: QHPXXJIHNXEFAD-UHFFFAOYSA-N
    • ほほえんだ: C1(C)(C)C2=C(C=C(OC)C(OC)=C2)CCN1

Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-373380-5.0g
6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
249624-85-9
5.0g
$1199.0 2023-03-02
Enamine
EN300-373380-1.0g
6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
249624-85-9
1g
$0.0 2023-06-07
Enamine
EN300-373380-2.5g
6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
249624-85-9
2.5g
$810.0 2023-03-02
Enamine
EN300-373380-0.25g
6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
249624-85-9
0.25g
$381.0 2023-03-02
Enamine
EN300-373380-10.0g
6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
249624-85-9
10.0g
$1778.0 2023-03-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01070805-1g
6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
249624-85-9 95%
1g
¥3717.0 2023-03-30
Enamine
EN300-373380-0.05g
6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
249624-85-9
0.05g
$348.0 2023-03-02
Enamine
EN300-373380-0.1g
6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
249624-85-9
0.1g
$364.0 2023-03-02
Enamine
EN300-373380-0.5g
6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
249624-85-9
0.5g
$397.0 2023-03-02

Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl- 関連文献

Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl-に関する追加情報

Compound CAS No. 249624-85-9: Isoquinoline, 1,2,3,4-Tetrahydro-6,7-Dimethoxy-1,1-Dimethyl-

Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl- (CAS No. 249624-85-9) is a complex organic compound with a unique chemical structure that has garnered attention in various scientific domains. This compound belongs to the isoquinoline family, a class of heterocyclic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The specific substitution pattern in this compound—namely the tetrahydro derivative with dimethoxy and dimethyl groups—contributes to its distinct chemical properties and potential applications.

The tetrahydroisoquinoline core of this compound is notable for its structural flexibility and reactivity. Recent studies have highlighted the importance of such structures in medicinal chemistry due to their ability to interact with various biological targets. For instance, researchers have explored the potential of tetrahydroisoquinoline derivatives as modulators of ion channels and enzymes, which could lead to novel therapeutic agents for conditions such as epilepsy and cancer.

One of the most intriguing aspects of Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl- is its methoxy substitution at positions 6 and 7. These groups are known to influence the compound's pharmacokinetic properties by enhancing solubility and bioavailability. Recent advancements in computational chemistry have allowed scientists to model the effects of these substituents on the compound's interaction with biological systems. Such insights are critical for optimizing drug delivery systems and improving therapeutic efficacy.

The dimethyl groups at position 1 further enhance the compound's stability and lipophilicity. These properties make it an attractive candidate for use in drug design and development. For example, researchers have investigated the use of this compound as a precursor in the synthesis of more complex molecules with potential antiviral or anticancer activities.

From a synthetic standpoint, the preparation of Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1-dimethyl- involves multi-step reactions that require precise control over stereochemistry and regioselectivity. Recent breakthroughs in asymmetric catalysis have enabled more efficient syntheses of such compounds. These methods not only improve yield but also reduce environmental impact by minimizing waste and energy consumption.

In terms of applications beyond medicinal chemistry, this compound has shown promise in materials science as well. Its ability to form stable complexes with metal ions makes it a candidate for use in catalysis or as a building block for advanced materials like coordination polymers.

Moreover, the dimethoxy substitution pattern has been linked to antioxidant activity in some studies. This property could be leveraged in developing food additives or cosmetic ingredients with health-promoting benefits.

As research on Isoquinoline derivatives continues to expand globally

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